molecular formula C19H26O8 B1681912 Neosolaniol CAS No. 36519-25-2

Neosolaniol

Cat. No.: B1681912
CAS No.: 36519-25-2
M. Wt: 382.4 g/mol
InChI Key: TVZHDVCTOCZDNE-VUQKWCSOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Neosolaniol can be synthesized through the hydroxylation of T-2 toxin, another trichothecene mycotoxin. The hydroxylation occurs at the C-7 and C-9 positions in rats . The synthetic route involves the use of specific enzymes such as cytochrome P450 enzymes (CYP3A22, CYP3A29, and CYP3A46 in pigs, and CYP1A5 and CYP3A37 in chickens) which catalyze the conversion of T-2 toxin to this compound .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Fusarium species under controlled conditions. The mycotoxin is then extracted and purified using techniques such as liquid chromatography and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: Neosolaniol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert this compound to less toxic metabolites.

    Substitution: Substitution reactions can occur at the hydroxyl and acetyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Acetylation can be achieved using acetic anhydride in the presence of a base.

Major Products Formed:

Comparison with Similar Compounds

    T-2 Toxin: Another type A trichothecene mycotoxin with similar toxic effects but different substitution patterns.

    HT-2 Toxin: A metabolite of T-2 toxin with hydroxyl groups at different positions.

    Diacetoxyscirpenol: A trichothecene with acetyl groups at different positions.

Uniqueness of Neosolaniol: this compound is unique due to its specific hydroxylation and acetylation patterns, which contribute to its distinct toxicological profile. Its ability to inhibit protein synthesis and induce oxidative stress makes it a valuable compound for studying the mechanisms of mycotoxin toxicity .

Q & A

Basic Research Questions

Q. What analytical methods are most effective for detecting and quantifying Neosolaniol in complex matrices (e.g., food, biological samples)?

  • Methodological Answer : this compound is commonly detected using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Gas chromatography-mass spectrometry (GC-MS) with trimethylsilyl (TMS) derivatization is also employed, particularly for multi-mycotoxin analysis. For example, GC-MS analysis of TMS derivatives monitors ions at m/z 436, 350, and 193 for this compound, with a retention time of 318 seconds . LC-MS/MS protocols optimized for trichothecenes can achieve detection limits as low as 200 µg/kg in food matrices, though ion suppression in beverages like beer may reduce recovery rates .

Q. How prevalent is this compound contamination in agricultural products, and what factors influence its occurrence?

  • Methodological Answer : this compound contamination is less common than other type A trichothecenes (e.g., T-2 toxin) but has been detected in oats and maize. In a study of 70 oat samples, this compound was found at significantly lower levels in organic vs. conventional products (mean ± SD: 7.6 ± 4.6 µg/kg vs. 27 ± 21 µg/kg for T-2/HT-2 toxins). Contamination correlates with fungal species (e.g., Fusarium compactum), agricultural practices, and environmental conditions .

Advanced Research Questions

Q. How can bioassay-guided isolation techniques improve the identification of this compound and its derivatives in fungal extracts?

  • Methodological Answer : Electrostatic repulsion-hydrophilic interaction chromatography (E-SPE) combined with bioactivity screening (e.g., cytotoxicity assays on chronic lymphocytic leukemia cells) enables targeted isolation. For instance, F. compactum extracts showing activity at 200 ng/mL were pre-fractionated using diol and amino columns, leading to the identification of this compound monoacetate as the bioactive compound. ¹H-NMR and comparative dereplication against literature data are critical for structural confirmation .

Q. What experimental challenges arise in quantifying this compound in heterogeneous samples, and how can they be mitigated?

  • Methodological Answer : Matrix effects, such as ion suppression in beer, can reduce recovery rates. Using isotopically labeled internal standards (e.g., ¹³C-labeled this compound) and optimizing solid-phase extraction (SPE) cleanup protocols (e.g., mixed-mode cation-exchange columns) improve accuracy. For example, SPE recoveries for this compound in beer were low (<50%) due to matrix interference, necessitating method adjustments like alternative ionization modes (e.g., [M + Na]+ adducts) .

Q. What mechanisms underlie this compound’s cytotoxicity, and how do they compare to other trichothecenes?

  • Methodological Answer : this compound induces apoptosis via inhibition of protein synthesis (ribosome targeting) and oxidative stress, similar to T-2 toxin. However, its monoacetylated derivative (this compound monoacetate) shows enhanced cytotoxicity in leukemia cells, suggesting structure-activity relationships. Comparative studies using ROS (reactive oxygen species) assays and caspase-3 activation measurements can elucidate these pathways .

Q. Data Contradictions and Resolution

Q. Why do some studies report lower this compound recovery rates despite using validated analytical protocols?

  • Resolution : Discrepancies often stem from matrix-specific interferences. For instance, ion suppression in high-carbohydrate matrices (e.g., oats) or pH variations in beverages can alter ionization efficiency. Method validation using spike-and-recovery experiments in representative matrices is essential. A study comparing SPE cleanup methods found that adjusting pH and using alternative SPE sorbents (e.g., C18 + graphitized carbon) improved this compound recovery from 50% to 85% .

Q. Methodological Frameworks for Research Design

  • PICO Framework : For toxicity studies: Population (e.g., broiler hepatocytes), Intervention (this compound exposure), Comparison (other trichothecenes), Outcome (ROS levels, apoptosis markers) .
  • FINER Criteria : Ensure questions are Feasible (e.g., access to LC-MS/MS), Novel (e.g., exploring this compound’s epigenetic effects), and Relevant (e.g., food safety implications) .

Properties

CAS No.

36519-25-2

Molecular Formula

C19H26O8

Molecular Weight

382.4 g/mol

IUPAC Name

[(1S,2R,4S,7R,9R,10R,11S)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

InChI

InChI=1S/C19H26O8/c1-9-5-13-18(6-12(9)22,7-24-10(2)20)17(4)15(26-11(3)21)14(23)16(27-13)19(17)8-25-19/h5,12-16,22-23H,6-8H2,1-4H3/t12-,13+,14+,15+,16+,17+,18+,19?/m0/s1

InChI Key

TVZHDVCTOCZDNE-VUQKWCSOSA-N

SMILES

CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C

Isomeric SMILES

CC1=C[C@@H]2[C@](C[C@@H]1O)([C@]3([C@@H]([C@H]([C@H](C34CO4)O2)O)OC(=O)C)C)COC(=O)C

Canonical SMILES

CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C

Appearance

Solid powder

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3 alpha hydroxy-4 beta,8 alpha,15-triacetoxy-12,13-epoxytrichothec-9-ene
neosolaniol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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